3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound characterized by the presence of an oxadiazole ring and a chlorophenyl substituent. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol includes a five-membered ring containing two nitrogen atoms and one oxygen atom, with the chlorophenyl group attached at the third carbon of the ring.
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is classified as an oxadiazole derivative. Oxadiazoles are widely recognized for their biological activities, including antibacterial, antifungal, and anticancer effects. This specific compound is notable for its ability to inhibit certain biological pathways, making it a candidate for further research in drug development .
The synthesis of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 3-chlorobenzohydrazide with cyanogen bromide under basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to promote cyclization.
This method can be optimized for industrial production by employing continuous flow reactors to enhance yield and purity while minimizing waste .
The molecular formula of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is CHClNO. The compound features:
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions due to its functional groups:
Common reagents and conditions include:
The mechanism of action for 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific biological targets. The compound exhibits antimicrobial activity by disrupting microbial cell functions and inhibiting essential enzymes.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation .
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties and metabolic stability. First synthesized in 1884, this five-membered ring containing one oxygen and two nitrogen atoms gained significant pharmaceutical attention after the 1940s, culminating in FDA-approved drugs like Oxolamine (cough suppressant), Prenoxdiazine, and Pleconaril (antiviral) [3]. The scaffold's versatility stems from its ability to mimic ester and amide functionalities while resisting hydrolytic degradation—a critical advantage in oral drug development [3]. Notably, 1,2,4-oxadiazoles occur naturally in bioactive alkaloids like phidianidines A/B (isolated from sea slug Phidiana militaris), which demonstrate potent cytotoxicity against tumor cell lines (HeLa, CaCo-2) and modulate protein-tyrosine phosphatase 1B [3]. The heterocycle’s electron-deficient nature enables π-π stacking interactions with biological targets, while its tautomeric properties (equilibrium between N-hydroxyl and carbonyl forms) facilitate diverse hydrogen bonding patterns critical for target engagement [7].
The strategic incorporation of 3-chlorophenyl substituents into heterocyclic frameworks enhances pharmacological activity through targeted steric and electronic modulation. Chlorine’s strong electron-withdrawing character induces a meta-directed dipole moment that reduces electron density in the oxadiazole ring, increasing electrophilicity at key positions for nucleophilic attack in enzyme binding pockets [6] [9]. This substitution pattern improves membrane permeability by elevating calculated logP values by ~0.5–1.0 units compared to unsubstituted phenyl analogs, as verified in 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-ol derivatives (experimental logP ≈ 2.38) [5]. The meta configuration prevents symmetrical binding modes, enabling selective interactions with asymmetric enzyme sites like COX-2’s hydrophobic cleft [7]. Comparative SAR studies reveal that 3-chlorophenyl analogs exhibit 3–5 fold enhanced in vitro potency over ortho- and para-substituted isomers in inflammation models, attributed to optimal van der Waals contacts with residues in the cyclooxygenase channel [7].
1,2,4-Oxadiazoles have evolved from early antiviral applications (Pleconaril) to contemporary anticancer and antimicrobial agents. The scaffold’s resurgence began in the 2000s when high-throughput screening identified oxadiazole-based inhibitors of penicillin-binding protein 2a (PBP2a)—a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA) [3]. Structure-activity relationship (SAR) breakthroughs revealed that 3-aryl-5-substituted variants disrupt bacterial efflux pumps via π-cation interactions with NorA transporter residues [7]. In oncology, 2011 marked a watershed with the discovery of phidianidine oxadiazoles exhibiting IC₅₀ = 0.7–5.2 µM against glioblastoma (C6) and cardiac myoblast (H9c2) lines [3]. Modern derivatives like 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid demonstrate dual inhibition of histone deacetylase (HDAC) and cyclooxygenase-2 (COX-2), suppressing tumor proliferation through epigenetic and inflammatory pathways [6] [7].
Figure: Docking pose of 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-ol in COX-2 active site (PDB 1PXX). The chlorophenyl group occupies the hydrophobic groove, while the oxadiazole nitrogen H-bonds with Tyr355. Chlorine atom forms halogen bond (3.2 Å) with Phe518 backbone.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9